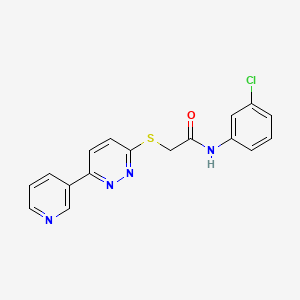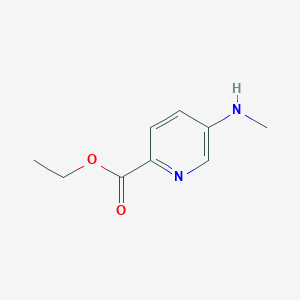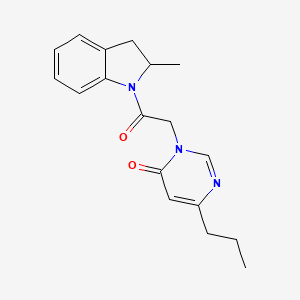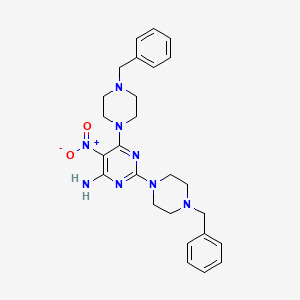
N-(dimethylaminomethylidene)benzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dimethylaminomethylidene)benzenecarbothioamide, also known as DABCO-thiocarbamate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiocarbamate family, which is known for its diverse biological and pharmacological activities.
Mécanisme D'action
Target of Action
It is known that similar compounds have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Mode of Action
It is known that similar compounds interact with their targets to produce a broad range of heterocyclic and fused heterocyclic derivatives .
Biochemical Pathways
It is known that similar compounds have been used to synthesize a diverse range of heterocyclic compounds, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that similar compounds have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Action Environment
Avantages Et Limitations Des Expériences En Laboratoire
N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has several advantages as a laboratory reagent, including its high yield and purity, its stability, and its diverse applications. However, there are also some limitations to its use, including its potential toxicity and its limited solubility in certain solvents. In addition, the mechanism of action of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate. In medicinal chemistry, further studies are needed to optimize the structure of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate for its anticancer and anti-inflammatory activities. In addition, studies are needed to investigate the potential of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate as a drug delivery system for targeted therapy. In biochemistry, further studies are needed to elucidate the mechanism of action of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate and to identify its targets. Finally, studies are needed to investigate the potential of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate in materials science, including its use in the synthesis of novel materials with improved properties.
Conclusion:
In conclusion, N-(dimethylaminomethylidene)benzenecarbothioamiderbamate is a promising compound with diverse applications in medicinal chemistry, biochemistry, and materials science. Its synthesis method has been optimized for high yield and purity, and its mechanism of action has been partially elucidated. However, further studies are needed to fully understand its mechanism of action and to optimize its structure for various applications.
Méthodes De Synthèse
N-(dimethylaminomethylidene)benzenecarbothioamiderbamate can be synthesized by reacting N,N-dimethylformamide dimethyl acetal with carbon disulfide in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized for high yield and purity and has been widely used in the synthesis of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate.
Applications De Recherche Scientifique
N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In biochemistry, N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has been used as a catalyst in various organic reactions, including the synthesis of peptides and nucleotides. Finally, N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has been incorporated into various materials, such as polymers and nanoparticles, to improve their properties.
Propriétés
IUPAC Name |
N-(dimethylaminomethylidene)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFQVWXZMGZRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dimethylaminomethylidene)benzenecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2617970.png)
![6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2617971.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617972.png)
![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)
![5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2617976.png)

![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2617980.png)

![ethyl N-({1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidin-3-yl}carbonyl)glycinate](/img/structure/B2617983.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2617986.png)